molecular formula C26H51NO10 B609561 NH-bis(PEG3-t-butyl ester) CAS No. 1814901-03-5

NH-bis(PEG3-t-butyl ester)

Cat. No.: B609561
CAS No.: 1814901-03-5
M. Wt: 537.69
InChI Key: JZUKFOGFKFISJE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

NH-bis(PEG3-t-butyl ester) plays a significant role in biochemical reactions due to its unique structure. The amino group in NH-bis(PEG3-t-butyl ester) is highly reactive and can interact with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), among others . These interactions allow NH-bis(PEG3-t-butyl ester) to participate in a wide range of biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules .

Cellular Effects

Given its reactivity, it is plausible that NH-bis(PEG3-t-butyl ester) could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of NH-bis(PEG3-t-butyl ester) is largely dependent on its interactions with other biomolecules. Its amino group can form bonds with carboxylic acids, activated NHS esters, and carbonyls, potentially leading to changes in gene expression, enzyme inhibition or activation .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of NH-bis(PEG3-t-butyl ester) in animal models. Future studies could provide valuable insights into the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Given its reactivity, it is plausible that NH-bis(PEG3-t-butyl ester) could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

Future studies could provide valuable insights into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NH-bis(PEG3-t-butyl ester) can be achieved through the esterification of amino-PEG3 with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product in good quantities .

Industrial Production Methods

In industrial settings, the production of NH-bis(PEG3-t-butyl ester) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures, such as proper ventilation and handling protocols, are crucial to prevent exposure to hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

NH-bis(PEG3-t-butyl ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides or esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of NH-bis(PEG3-t-butyl ester) involves its ability to act as a linker or spacer in various chemical and biological systems. The PEG spacer increases the solubility of the compound in aqueous media, while the amino group allows for conjugation with other molecules. The tert-butyl ester groups can be deprotected under acidic conditions, enabling further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NH-bis(PEG3-t-butyl ester) is unique due to its longer PEG3 spacer, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and stability .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUKFOGFKFISJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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